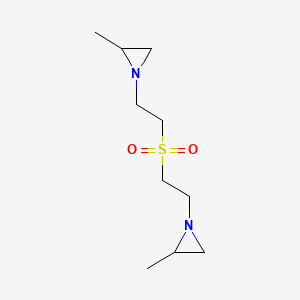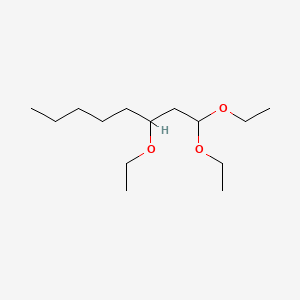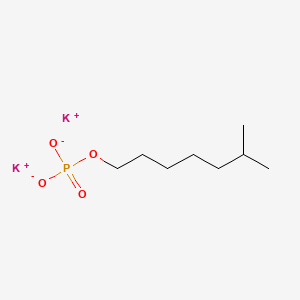
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid is a synthetic organic compound It is characterized by the presence of dichlorobenzyl and dichlorophenyl groups attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid typically involves the reaction of 2,6-dichlorobenzyl alcohol with 2,4-dichlorophenylacetic acid under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as dichloromethane or ethanol may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its effects on biological systems, including its potential as a drug candidate.
Medicine: Research may focus on its therapeutic properties and potential use in treating diseases.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethanol
- 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)propanoic acid
Uniqueness
Compared to similar compounds, 2-(2,6-Dichlorobenzyloxy)-2-(2,4-dichlorophenyl)acetic acid may exhibit unique properties such as higher stability, specific reactivity, or distinct biological activity. These characteristics make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
73112-72-8 |
|---|---|
Formule moléculaire |
C15H10Cl4O3 |
Poids moléculaire |
380.0 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]acetic acid |
InChI |
InChI=1S/C15H10Cl4O3/c16-8-4-5-9(13(19)6-8)14(15(20)21)22-7-10-11(17)2-1-3-12(10)18/h1-6,14H,7H2,(H,20,21) |
Clé InChI |
BORROOGPAKGNLW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)COC(C2=C(C=C(C=C2)Cl)Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


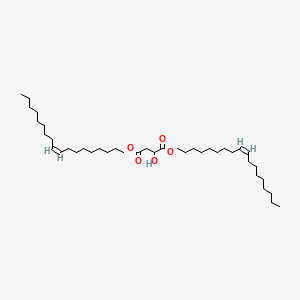


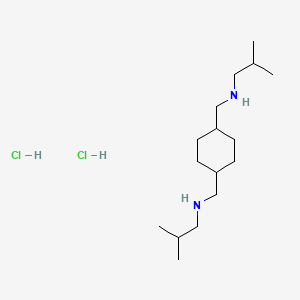
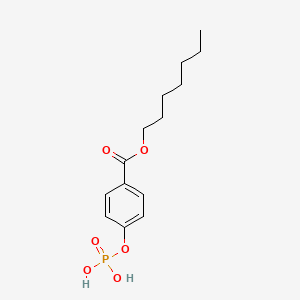

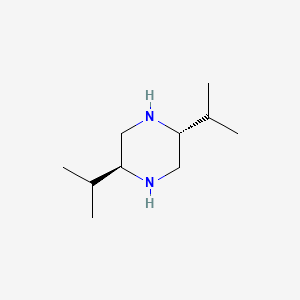
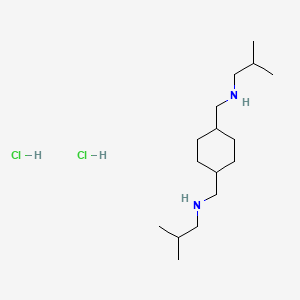


![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)
